Acetic acid, (p-tolylsulfonyl)-, ethyl ester
Overview
Description
Acetic acid, (p-tolylsulfonyl)-, ethyl ester is a useful research compound. Its molecular formula is C11H14O4S and its molecular weight is 242.29 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Ethyl 2-tosylacetate, also known as Acetic acid, (p-tolylsulfonyl)-, ethyl ester or ethyl 2-(4-methylphenyl)sulfonylacetate, is a type of organic tosylate . The primary targets of this compound are alcohol groups in organic molecules . It is used to transform these alcohol groups into sulfonic esters, creating what is termed an organic tosylate .
Mode of Action
The compound interacts with its targets through a process of substitution . In the presence of a base, the tosylate group in the compound acts as a leaving group, allowing a nucleophile to attack the electrophilic carbon . This results in the conversion of an alcohol group into a tosylate or mesylate .
Biochemical Pathways
The biochemical pathways affected by Ethyl 2-tosylacetate primarily involve the transformation of alcohol groups into sulfonic esters . This process is crucial in the synthesis of various biochemical compounds. For instance, the laboratory synthesis of isopentenyl diphosphate, a ‘building block’ molecule used by nature for the construction of isoprenoid molecules such as cholesterol and β-carotene, involves first converting the alcohol into an organic tosylate .
Result of Action
The result of Ethyl 2-tosylacetate’s action is the transformation of alcohol groups into sulfonic esters, creating organic tosylates or mesylates . These groups are excellent leaving groups in nucleophilic substitution reactions, due to resonance delocalization of the developing negative charge on the leaving oxygen . This transformation is crucial in various biochemical synthesis processes .
Action Environment
The action of Ethyl 2-tosylacetate can be influenced by various environmental factors. For instance, the presence of a base is necessary for the compound to act on its targets . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other chemical species in the reaction environment.
Biochemical Analysis
Biochemical Properties
Ethyl 2-tosylacetate is involved in a variety of biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to be an excellent leaving group in nucleophilic substitution reactions due to resonance delocalization of the developing negative charge on the leaving oxygen . The nature of these interactions is largely determined by the structure of the sulfonyl chloride .
Cellular Effects
The effects of Ethyl 2-tosylacetate on various types of cells and cellular processes are complex. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found that alcohol, which can be transformed into Ethyl 2-tosylacetate, damages DNA inside cells . This damage could potentially lead to diseases like cancer .
Molecular Mechanism
The molecular mechanism of Ethyl 2-tosylacetate involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is known that the conversion of an alcohol to a tosylate or mesylate, such as Ethyl 2-tosylacetate, proceeds with retention of configuration at the electrophilic carbon . This process is crucial for the compound’s effects at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-tosylacetate change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies. For instance, the laboratory synthesis of isopentenyl diphosphate was accomplished by first converting the alcohol into an organic tosylate, then displacing the tosylate group .
Dosage Effects in Animal Models
The effects of Ethyl 2-tosylacetate vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Ethyl 2-tosylacetate is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels. For instance, exquisite mechanisms have evolved that control the flux of metabolites through metabolic pathways to ensure that the output of the pathways meets biological demand .
Transport and Distribution
Ethyl 2-tosylacetate is transported and distributed within cells and tissues. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation. After a drug enters the systemic circulation, it is distributed to the body’s tissues .
Subcellular Localization
The subcellular localization of Ethyl 2-tosylacetate and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles. Tools like DeepLoc 2.0 can predict the multi-label subcellular localization of eukaryotic proteins .
Properties
IUPAC Name |
ethyl 2-(4-methylphenyl)sulfonylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-3-15-11(12)8-16(13,14)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXYJUBMHZEPOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CS(=O)(=O)C1=CC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00951189 | |
Record name | Ethyl (4-methylbenzene-1-sulfonyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00951189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2850-19-3 | |
Record name | Acetic acid, 2-[(4-methylphenyl)sulfonyl]-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2850-19-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl (4-tolylsulphonyl)acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002850193 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl (4-methylbenzene-1-sulfonyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00951189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl (4-tolylsulphonyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.779 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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